![molecular formula C19H18N4O5S B3013532 N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide CAS No. 946224-45-9](/img/structure/B3013532.png)
N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its potential in medicinal chemistry due to its antimicrobial and antioxidant properties. The structure of this compound suggests that it may have interesting biological activities, similar to other benzenesulfonamide derivatives that have been explored for their potential as antioxidants and antimicrobial agents .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their precursors. For instance, a series of N-(indazolyl) benzenesulfonamide derivatives were synthesized by reducing a nitroindazole with SnCl2 followed by reaction with various aryl sulphonyl chlorides in pyridine . Similarly, the direct N-alkylation of aminobenzenesulfonamides with alcohols has been reported, showcasing a strategy that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These methods provide detailed information about the molecular framework and the nature of substituents attached to the benzenesulfonamide core. The presence of a benzo[d][1,3]dioxol-5-ylmethyl group and a pyridazinyl moiety in the compound of interest suggests a complex molecular structure that may engage in various interactions with biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including N-alkylation and aminohydroxylation. For example, N-alkylation of 2-azidobenzenesulfonamide with an alkene followed by aminohydroxylation can lead to the formation of a precursor for pyrrolobenzothiadiazepine synthesis . These reactions highlight the chemical versatility of the benzenesulfonamide scaffold and suggest that the compound may also be amenable to further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, solubility, and stability. The methoxy and benzo[d][1,3]dioxol-5-ylmethyl groups in the compound of interest are likely to impact its physical properties and its interaction with biological systems. The antimicrobial and antioxidant activities of similar compounds have been evaluated, indicating that these properties may also be relevant for the compound .
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
Research on related compounds, particularly those involving zinc phthalocyanines substituted with benzenesulfonamide derivatives, has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. Such features make these compounds promising Type II photosensitizers for cancer treatment in PDT, offering a non-invasive treatment option with fewer side effects compared to conventional therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Substituted indazole derivatives, including some structurally similar to the query compound, have been synthesized and shown to possess significant antiproliferative and apoptotic activities against human tumor cell lines such as A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma). These compounds can induce cell cycle arrest and apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents in cancer treatment (Abbassi et al., 2014).
Catalytic Applications
Sulfonated Schiff base copper(II) complexes derived from similar sulfonamide structures have been identified as efficient and selective catalysts in alcohol oxidation. These complexes demonstrate high turnover frequencies (TOFs) and selectivity in the oxidation of primary and secondary alcohols under solvent- and additive-free conditions, showcasing their utility in green chemistry applications (Hazra et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethylamino)pyridazin-3-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-26-14-3-5-15(6-4-14)29(24,25)23-19-9-8-18(21-22-19)20-11-13-2-7-16-17(10-13)28-12-27-16/h2-10H,11-12H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENNJBXPYRHJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)

![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)
![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)

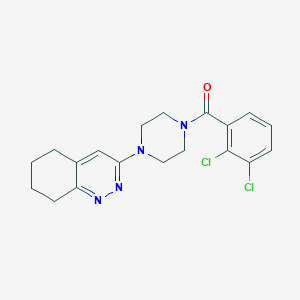
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)
![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)
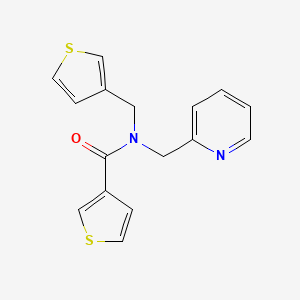
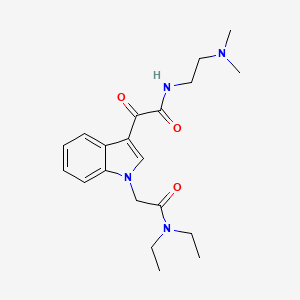
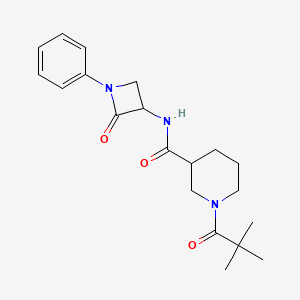
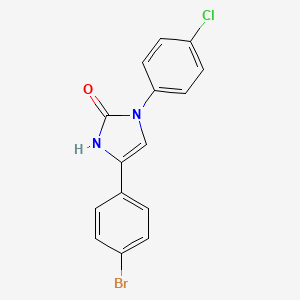
![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)